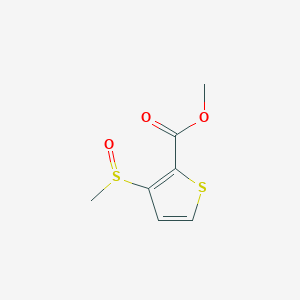
Methyl 3-(methanesulfinyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methanesulfinyl)thiophene-2-carboxylate is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-(methanesulfinyl)thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methanesulfinyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine (Br2) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl 3-(methanesulfinyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(methanesulfinyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to various biological targets. This interaction can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Another thiophene derivative with similar structural features but different functional groups.
Methyl 3-aminothiophene-2-carboxylate: Used in the synthesis of various biologically active molecules.
Methyl 2-aminothiophene-3-carboxylate: Involved in the preparation of thieno[2,3-d]pyrimidine derivatives.
Uniqueness
Methyl 3-(methanesulfinyl)thiophene-2-carboxylate stands out due to the presence of the methanesulfinyl group, which imparts unique chemical reactivity and potential biological activities. This functional group enhances the compound’s versatility in synthetic chemistry and its potential as a pharmacologically active molecule .
Properties
CAS No. |
62353-78-0 |
|---|---|
Molecular Formula |
C7H8O3S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
methyl 3-methylsulfinylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O3S2/c1-10-7(8)6-5(12(2)9)3-4-11-6/h3-4H,1-2H3 |
InChI Key |
ULAYIVDKZYXZPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















